molecular formula C8H14O4S B13202715 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione

3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione

Cat. No.: B13202715
M. Wt: 206.26 g/mol
InChI Key: QCWCZUBOESGGOA-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione is an organic compound with a unique structure that includes a thiane ring substituted with a propan-2-yloxy group and three oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione typically involves the reaction of a thiane derivative with a propan-2-yloxy group under controlled conditions. One common method involves the use of a thiane precursor, which is reacted with an appropriate alkylating agent to introduce the propan-2-yloxy group. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique thiane ring structure and the specific arrangement of oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

1,1-dioxo-3-propan-2-yloxythian-4-one

InChI

InChI=1S/C8H14O4S/c1-6(2)12-8-5-13(10,11)4-3-7(8)9/h6,8H,3-5H2,1-2H3

InChI Key

QCWCZUBOESGGOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CS(=O)(=O)CCC1=O

Origin of Product

United States

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